1-Trifluoroethyltriazolyl-4-methylamine hydrochloride
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Overview
Description
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride is a chemical compound with the molecular formula C5H8ClF3N4. It is characterized by the presence of a trifluoroethyl group attached to a triazole ring, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Attachment of the Methylamine Group: The methylamine group can be attached through a reductive amination reaction, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoroethyl group or the methylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Trifluoroethyltriazolyl-4-ethylamine hydrochloride
- 1-Trifluoroethyltriazolyl-4-propylamine hydrochloride
- 1-Trifluoroethyltriazolyl-4-butylamine hydrochloride
Uniqueness
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4.ClH/c6-5(7,8)3-12-2-4(1-9)10-11-12;/h2H,1,3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIRTDCGZLBTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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